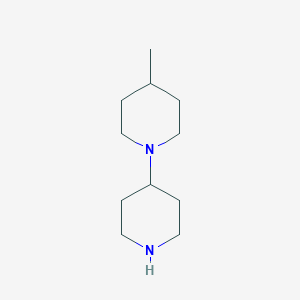

4-Methyl-1,4'-bipiperidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-1-piperidin-4-ylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c1-10-4-8-13(9-5-10)11-2-6-12-7-3-11/h10-12H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPXFUSKDKWZTPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355282 | |

| Record name | 4-Methyl-1,4'-bipiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116797-02-5 | |

| Record name | 4-Methyl-1,4′-bipiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116797-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1,4'-bipiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 116797-02-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-1,4'-bipiperidine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Identity and Predicted Physicochemical Properties

The structure of 4-Methyl-1,4'-bipiperidine consists of a piperidine ring connected at its nitrogen atom (position 1) to the 4-position of a second piperidine ring, which bears a methyl group at its 4-position.

Molecular Structure:

Caption: Chemical structure of this compound.

Based on its structure and the properties of related compounds such as 1,4'-bipiperidine and 4-methylpiperidine, the following physicochemical properties for this compound can be predicted:

| Property | Predicted Value |

| Molecular Formula | C11H22N2 |

| Molecular Weight | 182.31 g/mol [1] |

| Appearance | Likely a colorless to light yellow liquid or low-melting solid |

| Boiling Point | Estimated to be in the range of 260-280 °C |

| Melting Point | Estimated to be in the range of 30-50 °C |

| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and dichloromethane. Limited solubility in water. |

| pKa | Expected to have two pKa values, similar to other diamines, likely in the range of 9-11 for the piperidine nitrogens. |

Proposed Synthesis Workflow

A plausible and efficient method for the synthesis of this compound is through a reductive amination reaction. This widely used method in medicinal chemistry involves the reaction of a ketone with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.[2][3][4]

Reaction Scheme:

4-Methylpiperidone reacts with piperidine in the presence of a reducing agent, such as sodium triacetoxyborohydride, to yield this compound.

Sources

A-Z Guide to the Synthesis of 4-Methyl-1,4'-bipiperidine: A Technical Guide for Medicinal Chemists

Authored for Researchers, Scientists, and Drug Development Professionals

The 1,4'-bipiperidine scaffold is a privileged structural motif in modern medicinal chemistry, appearing in numerous clinically successful drugs and investigational agents. Its unique three-dimensional structure allows for precise vectoral presentation of pharmacophoric elements, making it a valuable building block in drug design. This guide provides an in-depth examination of a robust and widely applicable method for the synthesis of 4-Methyl-1,4'-bipiperidine, a key intermediate for creating analogues with modulated physicochemical properties.

The primary and most industrially scalable approach for constructing the C-N bond between the two piperidine rings is through reductive amination . This strategy involves the condensation of 4-methylpiperidine with a suitable 4-piperidone derivative to form an intermediate iminium ion (or its enamine tautomer), which is then reduced in situ to yield the target bipiperidine.

Pillar 1: The Strategic Choice of Reductive Amination

Reductive amination is the cornerstone of this synthesis for several compelling reasons rooted in chemical principles and practical application:

-

High Atom Economy and Convergence: The reaction directly couples the two key fragments, 4-methylpiperidine and a 4-piperidone, in a single transformative step. This convergent approach is inherently more efficient than linear syntheses that require multiple pre-functionalization steps.

-

Broad Substrate Scope: The methodology is tolerant of a wide range of functional groups on both the amine and ketone components, making it highly adaptable for generating diverse libraries of analogues.

-

Mild and Controllable Reaction Conditions: Modern reductive amination protocols utilize mild hydride reagents that operate at or near ambient temperature, minimizing side reactions and decomposition of sensitive substrates.[1][2]

-

Operational Simplicity: The reaction is typically a one-pot procedure, simplifying the experimental setup and downstream processing, which is a significant advantage for large-scale production.

The core transformation relies on the nucleophilic attack of the secondary amine (4-methylpiperidine) on the carbonyl carbon of 4-piperidone. This is followed by dehydration to form a crucial iminium intermediate, which is the species that undergoes reduction.

Pillar 2: Mechanistic Underpinnings

The success of the reductive amination hinges on the choice of the reducing agent. While powerful reductants like lithium aluminum hydride (LiAlH₄) could reduce the initial ketone, they are generally too reactive and unselective. The preferred reagents are mild, kinetically selective hydrides that preferentially reduce the protonated iminium ion over the starting ketone. Sodium triacetoxyborohydride (STAB) , NaBH(OAc)₃, is often the reagent of choice.[2][3]

Why STAB is the Superior Choice:

-

Enhanced Selectivity: The electron-withdrawing acetate groups on STAB modulate the reactivity of the borohydride, making it less nucleophilic than reagents like sodium borohydride (NaBH₄). This prevents the premature reduction of the 4-piperidone starting material.

-

Acidic Byproducts Catalyze Imine Formation: The reaction of STAB with the transiently formed water from iminium ion formation generates acetic acid. This weak acid catalyzes the initial condensation and dehydration steps, accelerating the formation of the iminium ion to be reduced.[2]

-

Improved Handling: STAB is a non-pyrophoric, stable solid that is easier and safer to handle than many other hydride reagents.

The overall mechanism is a well-orchestrated cascade, as illustrated below.

Caption: Reaction mechanism of reductive amination.

Pillar 3: A Validated Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound, assuming the use of N-Boc-4-piperidone as the ketone source, which requires a final deprotection step.

Part A: Reductive Amination

Materials and Reagents:

-

N-Boc-4-piperidone

-

4-Methylpiperidine

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Acetic Acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-4-piperidone (1.0 eq).

-

Dissolve the ketone in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2-0.5 M.

-

Add 4-methylpiperidine (1.1 eq) to the solution, followed by glacial acetic acid (1.1 eq). Stir the mixture at room temperature for 20-30 minutes. The acetic acid helps to catalyze the formation of the iminium intermediate.[2]

-

Cool the reaction mixture in an ice bath to 0 °C.

-

Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

Remove the ice bath and allow the reaction to stir at room temperature for 16-24 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting ketone.

-

Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer two more times with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected product.

Part B: Boc Deprotection

Materials and Reagents:

-

Crude Boc-protected this compound

-

4M HCl in 1,4-Dioxane (or Trifluoroacetic Acid - TFA)

-

Diethyl ether

-

Sodium hydroxide (NaOH) solution (e.g., 2M)

Procedure:

-

Dissolve the crude product from Part A in a minimal amount of a suitable solvent like DCM or methanol.

-

Add an excess of 4M HCl in 1,4-dioxane (e.g., 5-10 equivalents).[2] Alternatively, trifluoroacetic acid (TFA) in DCM can be used.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the removal of the Boc group by TLC or LC-MS.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

The resulting solid is the hydrochloride salt. To obtain the free base, dissolve the residue in water and basify to pH >12 with a strong base like 2M NaOH.

-

Extract the aqueous layer multiple times with a suitable organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product via flash column chromatography on silica gel or distillation if applicable.

The overall experimental workflow is summarized in the diagram below.

Sources

Structural and Conformational Analysis of 4-Methyl-1,4'-bipiperidine: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the structural and conformational properties of 4-Methyl-1,4'-bipiperidine. As a privileged scaffold in medicinal chemistry, particularly for agents targeting the central nervous system (CNS), a thorough understanding of its three-dimensional architecture is paramount for rational drug design and development.[1][2] This document synthesizes data from fundamental stereochemical principles and outlines the synergistic application of modern analytical techniques—X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling—to elucidate its preferred conformations in both solid and solution states. Detailed experimental and computational workflows are presented to serve as a practical reference for researchers in medicinal chemistry, chemical biology, and pharmaceutical development.

Introduction: The Significance of the this compound Scaffold

This compound is a saturated heterocyclic compound composed of two piperidine rings linked by a nitrogen-carbon bond, with a methyl group substitution at the 4-position of the N-methylated ring.[3][4] The piperidine moiety is one of the most ubiquitous scaffolds in pharmaceuticals, prized for its ability to impart favorable physicochemical properties such as modulated lipophilicity, aqueous solubility, and metabolic stability.[2][5] Its conformational flexibility allows it to adapt to the steric and electronic demands of biological targets.[2]

The bipiperidine structure, in particular, offers a spatially defined framework that can position pharmacophoric elements in precise three-dimensional arrangements. This is critical for achieving high-affinity and selective interactions with protein targets like receptors and enzymes. Understanding the inherent conformational preferences of the this compound core is therefore a critical first step in structure-activity relationship (SAR) studies and the optimization of lead compounds.

Fundamental Conformational Principles

The overall conformation of this compound is determined by several key factors: the puckering of the individual piperidine rings, the orientation of the substituents on these rings, and the rotation about the central C-N bond connecting them.

-

Piperidine Ring Pucker: To alleviate torsional and angle strain, the six-membered piperidine ring predominantly adopts a chair conformation .[6] This staggered arrangement is significantly lower in energy than the alternative boat or twist-boat forms.

-

Substituent Orientation: In a chair conformation, substituents can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). To minimize destabilizing 1,3-diaxial steric interactions, bulky substituents strongly prefer the more spacious equatorial position.

-

Predicted Ground-State Conformation: Based on these principles, the lowest energy conformer of this compound is predicted to have:

-

Both piperidine rings in stable chair conformations.

-

The methyl group on the first piperidine ring in an equatorial position.

-

The second piperidinyl group (attached to C4 of the first ring) also in an equatorial position. This arrangement minimizes steric hindrance between the two rings.

-

The following sections detail the advanced analytical methods used to experimentally validate and refine this theoretical model.

Methodologies for Structural Elucidation

A multi-faceted approach combining solid-state analysis, solution-state analysis, and computational chemistry is required for a comprehensive structural understanding.

X-ray Crystallography: The Solid-State Benchmark

X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's conformation as it exists within a crystal lattice. This technique is the gold standard for determining precise bond lengths, bond angles, and torsional angles.

-

Synthesis and Purification: Synthesize this compound, often via reductive amination of N-Boc-4-piperidone with 4-methylpiperidine followed by deprotection and N-methylation, or through hydrogenation of 4-methylpyridine to form 4-methylpiperidine as a precursor.[7][8] High purity (>99%) is essential for crystallization.

-

Salt Formation & Crystallization: As free amines can be difficult to crystallize, formation of a salt (e.g., hydrochloride or hydrobromide) is a common strategy.

-

Dissolve the purified compound in a suitable solvent (e.g., isopropanol, ethanol).

-

Slowly add a stoichiometric amount of the corresponding acid.

-

Induce crystallization through slow evaporation, vapor diffusion, or cooling.

-

-

Crystal Mounting and Data Collection:

-

Select a single, defect-free crystal (typically 0.1-0.3 mm).

-

Mount the crystal on a goniometer head and place it within the X-ray diffractometer.

-

Cool the crystal (typically to 100 K) to minimize thermal vibrations.

-

Collect diffraction data by rotating the crystal in a high-intensity X-ray beam.

-

-

Structure Solution and Refinement: The diffraction pattern is processed to solve the electron density map and refine the atomic positions, yielding the final crystal structure.[9]

While a specific public crystal structure for the parent this compound was not identified, analysis of related structures provides expected parameters.[9][10]

| Parameter | Expected Value/Observation | Rationale |

| Crystal System | Monoclinic or Orthorhombic | Common for organic salts. |

| Space Group | e.g., P2₁/c, Pbca | Centrosymmetric space groups are common. |

| Piperidine Conformation | Chair | Confirms the lowest energy ring pucker. |

| Methyl Group Position | Equatorial | Validates minimization of steric strain. |

| Inter-ring Linkage | C4(eq)-N1' | Confirms the equatorial positioning of the bulky substituent. |

| Dihedral Angle | Variable | The C5-C4-N1'-C2' dihedral angle will define the relative twist of the two rings in the solid state. |

NMR Spectroscopy: Conformation and Dynamics in Solution

NMR spectroscopy is the most powerful technique for determining the structure and conformational dynamics of molecules in solution, which is more biologically relevant than the static solid state.[11][12]

-

¹H and ¹³C NMR: Provide the basic chemical structure. The chemical shifts and coupling constants (J-values) are highly sensitive to the local electronic environment and geometry.[13] For instance, axial protons in a piperidine ring are typically shielded (appear at a lower ppm) compared to their equatorial counterparts.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), confirming the spin systems within each ring.

-

HSQC/HMQC (Heteronuclear Correlation): Correlates protons directly to the carbons they are attached to, aiding in unambiguous assignment of both ¹H and ¹³C signals.

-

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): This is the crucial experiment for conformational analysis. It detects protons that are close in space (< 5 Å), regardless of whether they are bonded. Strong NOE cross-peaks between protons on the two different rings can definitively establish their relative orientation.

-

Sample Preparation: Dissolve 5-10 mg of high-purity this compound in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

Data Acquisition: Perform a suite of 1D and 2D NMR experiments on a high-field spectrometer (≥400 MHz).

-

Data Analysis:

-

Assign all ¹H and ¹³C resonances using COSY, HSQC, and chemical shift predictions.

-

Analyze the ³J(H,H) coupling constants. Large couplings (~10-13 Hz) between vicinal protons are indicative of a diaxial relationship, confirming the chair conformation.

-

Analyze the NOESY spectrum for key through-space correlations to define the inter-ring geometry. For the predicted diequatorial conformer, NOEs would be expected between the axial protons of one ring and the axial protons of the other.

-

Computational Modeling: Exploring the Energy Landscape

Computational chemistry provides a theoretical framework to explore all possible conformations, calculate their relative stabilities, and predict structural properties that can be compared with experimental data.[14][15]

-

Conformational Search: A systematic or stochastic search is performed using molecular mechanics (MM) force fields (e.g., MMFF94, OPLS3e) to generate a large pool of potential conformers by rotating all single bonds.[16]

-

Geometry Optimization and Energy Minimization: The geometries of the generated conformers are optimized using a more robust quantum mechanics (QM) method, typically Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). This finds the nearest local energy minimum for each starting structure.

-

Calculation of Thermodynamic Properties: Frequency calculations are performed on the optimized structures to confirm they are true minima (no imaginary frequencies) and to derive thermodynamic properties like Gibbs free energy (ΔG). The conformer with the lowest ΔG is the predicted most stable structure.

-

Population Analysis: The relative populations of different conformers at a given temperature can be estimated using the Boltzmann distribution equation based on their calculated ΔG values.

-

Validation: The computational model is validated by comparing its predictions with experimental results. For example, NMR chemical shifts and coupling constants can be calculated from the optimized geometries and compared directly with the experimental NMR data.

Synthesized Structural Insights

The convergence of data from these three methodologies provides a robust and validated model of the this compound structure.

-

Dominant Conformation: The overwhelming evidence points to a dominant conformation where both rings are chairs, and the methyl group and the adjacent piperidinyl ring are both in equatorial positions. This minimizes A-values (conformational free energies) and avoids unfavorable steric clashes.[17]

-

Dynamic Behavior: While the chair conformation of each ring is rigid, there is rotational freedom around the central C4-N1' bond. NMR and computational studies can quantify the energy barrier to this rotation. The nitrogen atoms also undergo rapid pyramidal inversion at room temperature, which is observable in temperature-dependent NMR studies.

Conclusion and Outlook for Drug Development

The structural and conformational analysis of this compound reveals a well-defined, low-energy diequatorial chair-chair conformation. This preferred three-dimensional shape serves as a rigid and predictable scaffold, which is a highly desirable trait in drug design.[18][19] By understanding this foundational geometry, medicinal chemists can rationally design derivatives where pharmacophoric groups are appended in specific vectors to optimize interactions with biological targets. The methodologies detailed herein—combining the precision of X-ray crystallography, the solution-state relevance of NMR spectroscopy, and the predictive power of computational modeling—represent a self-validating system and a powerful, integrated strategy for characterizing molecular scaffolds essential to the future of pharmaceutical development.

References

-

Abraham, R. J., & Rossetti, Z. L. (1973). Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. Journal of the Chemical Society, Perkin Transactions 2, (5), 582-587. [Link]

-

Acme Organics. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Acme Organics. [Link]

-

Krasavin, M. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 279, 116867. [Link]

-

Moleqube. (n.d.). The Role of Piperidine Derivatives in Medicinal Chemistry. Moleqube. [Link]

-

Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(28), 11553-11559. [Link]

-

Sathiyendiran, V., et al. (2007). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 119(5), 515-522. [Link]

-

ResearchGate. (n.d.). Putative conformational preferences of bicyclic piperidines 1 and 4. [Link]

-

Lipeeva, A. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(9), 2955. [Link]

-

Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry, 26(28), 6141-6146. [Link]

-

Wang, C., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. Journal of Medicinal Chemistry, 65(6), 4964-4974. [Link]

-

Eliel, E. L., et al. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 99(10), 3221-3229. [Link]

-

ResearchGate. (n.d.). The structure and numbering scheme of 4-methyl-1-piperidine carbodithioic acid. [Link]

-

Wang, S., et al. (2021). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceuticals, 14(3), 209. [Link]

-

Blackburne, I. D., Katritzky, A. R., & Takeuchi, Y. (1975). Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research, 8(9), 300-306. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 795715, this compound. PubChem. [Link]

-

ResearchGate. (n.d.). The conformational preferences of fluorinated piperidine derivatives... [Link]

-

Mohamed, S. K., et al. (2016). Crystal structure of (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1476-1479. [Link]

- Google Patents. (2018). WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69381, 4-Methylpiperidine. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 870793, 1'-Methyl-1,4'-bipiperidine. PubChem. [Link]

-

Prathebha, L., et al. (2016). Crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 2), 221-224. [Link]

-

ResearchGate. (n.d.). Synthesis of 3-substituted 1,4'-bipiperidine... [Link]

-

Journal of the American Chemical Society. (n.d.). ACS Publications. [Link]

-

ResearchGate. (n.d.). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. [Link]

-

ResearchGate. (n.d.). (PDF) PLEASE SCROLL DOWN FOR ARTICLE Synthesis, Characterization, and Semi-Empirical Study of Organotin(IV) Complexes with 4-(Hydroxymethyl)piperidine-1-carbodithioic Acid. [Link]

- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

-

Zhang, Y., & Liu, Z. (2019). Computational Methods for Studying Conformational Behaviors of Cyclic Peptides. Methods in Molecular Biology, 2001, 61-71. [Link]

-

Chan, L., Hutchison, G., & Morris, G. (2020). Bayesian Optimization for Conformer Generation. ChemRxiv. [Link]

-

ResearchGate. (n.d.). Computational Methods for Studying Conformational Behaviors of Cyclic Peptides | Request PDF. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C11H22N2 | CID 795715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1'-Methyl-1,4'-bipiperidine | C11H22N2 | CID 870793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ias.ac.in [ias.ac.in]

- 7. 4-Methylpiperidine synthesis - chemicalbook [chemicalbook.com]

- 8. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 9. Crystal structure of (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Computational Methods for Studying Conformational Behaviors of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. chemrxiv.org [chemrxiv.org]

- 17. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. nbinno.com [nbinno.com]

- 19. researchgate.net [researchgate.net]

spectroscopic data of 4-Methyl-1,4'-bipiperidine (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Data of 4-Methyl-1,4'-bipiperidine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for this compound (CAS: 116797-02-5, Molecular Formula: C₁₁H₂₂N₂)[1][2]. In the landscape of drug discovery and materials science, the unambiguous characterization of novel chemical entities is paramount. While empirical data for this specific compound is not widely published, this document leverages foundational principles of spectroscopy and comparative data from structural analogues to construct a predictive but robust analytical profile. We will delve into the theoretical underpinnings of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as they apply to this molecule. This guide is designed for researchers, scientists, and drug development professionals who require a deep understanding of how to approach the characterization of N-heterocyclic compounds, even in the absence of extensive literature.

Introduction and Molecular Structure Analysis

This compound is a saturated heterocyclic compound featuring two piperidine rings linked by a nitrogen-carbon bond. One piperidine ring is substituted at the 4-position with a methyl group. This structure is of interest in medicinal chemistry as a scaffold for developing CNS-active agents, given the prevalence of the piperidine moiety in numerous pharmaceuticals.

Accurate structural confirmation is the bedrock of chemical research. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering insights into connectivity, functional groups, and overall structure. This guide will synthetically derive the expected spectroscopic signature of this compound.

To facilitate discussion, the following atom numbering scheme will be used throughout this guide.

Caption: Numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns, one can deduce the precise connectivity of atoms.

Experimental Protocol: NMR Analysis

A self-validating NMR protocol ensures data integrity and reproducibility.

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; CDCl₃ is standard for many organic molecules, but Deuterium Oxide (D₂O) or Methanol-d₄ could be used if solubility is an issue. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Calibration: Before acquisition, ensure the spectrometer (e.g., a 400 MHz or higher field instrument) is properly shimmed to achieve high magnetic field homogeneity, resulting in sharp, symmetrical peaks.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. 16 to 64 scans are usually sufficient for a sample of this concentration.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (~1024 or more) and a longer relaxation delay (2-5 seconds) are required.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Caption: Workflow for NMR spectroscopic analysis.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is predicted by analyzing the distinct chemical environments. We can draw on data for 4-methylpiperidine[3] and 1,4'-bipiperidine[4] for informed estimations.

-

Methyl Protons (-CH₃): A doublet centered around 0.9-1.0 ppm . It is split by the single proton on C4.

-

Piperidine Ring A (4-methylpiperidine moiety):

-

H4: A multiplet around 1.4-1.6 ppm . This proton is coupled to the methyl group and the four protons on C3 and C5.

-

H3/H5: These protons will appear as complex multiplets. The axial and equatorial protons are diastereotopic. Expect a broad range from 1.0-1.8 ppm .

-

H2/H6 (protons α to N1): These protons are adjacent to the electron-withdrawing nitrogen and the C4'-substituted piperidine ring. They will be shifted downfield. Expect two sets of multiplets around 2.5-3.1 ppm .

-

-

Piperidine Ring B (N-substituted piperidine moiety):

-

H4': A multiplet around 2.4-2.6 ppm . This proton is adjacent to the nitrogen of the other ring and will be shifted downfield.

-

H3'/H5': Multiplets expected in the range of 1.4-1.8 ppm .

-

H2'/H6' (protons α to N1'): These protons are adjacent to the secondary amine nitrogen. Expect multiplets around 2.6-3.2 ppm .

-

-

Amine Proton (-NH): A broad singlet that can appear over a wide range (1.5-4.0 ppm ) and may exchange with trace water in the solvent, sometimes disappearing entirely.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| -CH ₃ (on C4) | 0.9 - 1.0 | Doublet (d) | Coupled to H4. |

| H 4 | 1.4 - 1.6 | Multiplet (m) | Complex splitting due to adjacent protons. |

| H 3ax/eq, H 5ax/eq | 1.0 - 1.8 | Multiplet (m) | Overlapping signals from Ring A. |

| H 2ax/eq, H 6ax/eq | 2.5 - 3.1 | Multiplet (m) | Alpha to tertiary nitrogen (N1). |

| H 4' | 2.4 - 2.6 | Multiplet (m) | Alpha to tertiary nitrogen (N1). |

| H 3'ax/eq, H 5'ax/eq | 1.4 - 1.8 | Multiplet (m) | Likely overlaps with H3/H5 signals. |

| H 2'ax/eq, H 6'ax/eq | 2.6 - 3.2 | Multiplet (m) | Alpha to secondary nitrogen (N1'). |

| NH (Ring B) | 1.5 - 4.0 | Broad Singlet (br s) | Position and intensity are variable. |

Predicted ¹³C NMR Spectrum

Due to the lack of symmetry, all 11 carbon atoms are chemically distinct and should produce 11 unique signals in the proton-decoupled ¹³C NMR spectrum. Predictions are based on data for 4-methylpiperidine[5] and 1,4'-bipiperidine[6].

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| -C H₃ (on C4) | ~22 | Standard aliphatic methyl shift. |

| C 4 | ~31-33 | Methine carbon of the piperidine ring. |

| C 3, C 5 | ~34-36 | Methylene carbons adjacent to C4. |

| C 2, C 6 | ~50-55 | Methylene carbons alpha to tertiary N1. |

| C 4' | ~60-63 | Methine carbon alpha to tertiary N1. |

| C 3', C 5' | ~28-32 | Methylene carbons adjacent to C4'. |

| C 2', C 6' | ~46-50 | Methylene carbons alpha to secondary N1'. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: For a solid sample, the KBr pellet method is common. A few milligrams of the sample are finely ground with anhydrous potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of sample is pressed directly onto a crystal (e.g., diamond or germanium).

-

Background Scan: An initial scan of the empty sample compartment (or just the KBr pellet/ATR crystal) is performed to obtain a background spectrum. This is automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

Sample Scan: The sample is placed in the IR beam path, and the spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹. Signal-to-noise is improved by co-adding multiple scans (e.g., 32 scans).

Predicted IR Spectrum

The IR spectrum of this compound will be dominated by absorptions from its aliphatic C-H, C-N, and N-H bonds. The analysis draws from general knowledge of piperidine derivatives[7][8][9].

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Notes |

| 3300 - 3500 | N-H Stretch | Secondary Amine (N1'-H) | A moderate, somewhat broad peak is expected[7]. Its absence would indicate N-substitution on both rings. |

| 2850 - 2960 | C-H Stretch | Aliphatic (CH₃, CH₂, CH) | Strong, sharp absorptions characteristic of all sp³ C-H bonds in the molecule[9]. |

| ~2800 | C-H Stretch | C-H adjacent to N | A weaker, characteristic Bohlmann band may appear just below the main C-H stretching region, indicative of a trans-diaxial relationship between the N lone pair and an alpha C-H bond. |

| 1440 - 1470 | C-H Bend | Methylene (CH₂) Scissoring | Moderate intensity absorptions. |

| 1370 - 1380 | C-H Bend | Methyl (CH₃) Symmetric Bend | A characteristic peak for the methyl group. |

| 1000 - 1250 | C-N Stretch | Aliphatic Amine | Moderate to strong absorptions. This region can be complex due to multiple C-N bonds. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling determination of the molecular weight and structural features.

Experimental Protocol: MS Analysis

-

Ionization Method Selection:

-

Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation. It is excellent for structural elucidation by creating a characteristic fragmentation "fingerprint."

-

Electrospray Ionization (ESI): A soft ionization technique that typically produces the protonated molecule [M+H]⁺. It is useful for confirming the molecular weight. Tandem MS (MS/MS) is then used to induce and analyze fragmentation.[10]

-

-

Sample Introduction: The sample can be introduced directly via a solids probe (for EI) or dissolved in a suitable solvent (e.g., methanol/water) and infused or injected via an LC system (for ESI).

-

Data Acquisition: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their m/z ratio. A full scan is acquired to identify the molecular ion and major fragments.

Predicted Mass Spectrum and Fragmentation

The molecular formula C₁₁H₂₂N₂ gives a monoisotopic mass of 182.1783 g/mol .

Under Electron Ionization (EI):

The fragmentation of piperidine derivatives is dominated by α-cleavage, which is the cleavage of a C-C bond adjacent to the nitrogen atom.[10] This process leads to the formation of a stable, resonance-stabilized iminium ion.

-

Molecular Ion (M⁺): A peak at m/z = 182 is expected, corresponding to the intact molecule. Its intensity may be low due to facile fragmentation.

-

Key Fragmentation Pathways:

-

Loss of methyl radical from Ring A: α-cleavage at the C4-CH₃ bond is less likely than ring cleavage.

-

Cleavage of Ring A: The most prominent fragmentation will involve cleavage of the bonds alpha to the tertiary nitrogen (N1). Loss of a C₃H₆ radical from the C2-C3-C4 portion would lead to a fragment at m/z = 140 .

-

Cleavage at the Bipiperidine Linkage: Cleavage of the N1-C4' bond can lead to two primary fragments:

-

The 4-methylpiperidine radical cation (m/z = 98 ). This would be a very stable and likely prominent fragment.

-

The piperidine cation (m/z = 84 ).

-

-

Cleavage of Ring B: α-cleavage next to the secondary amine (N1') can lead to the loss of an ethyl radical (CH₂CH₃) resulting in an iminium ion at m/z = 153 .

-

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

| m/z | Predicted Fragment Identity | Fragmentation Pathway |

| 182 | [M]⁺˙ | Molecular Ion |

| 153 | [M - C₂H₅]⁺ | α-cleavage in Ring B (loss of ethyl radical) |

| 98 | [C₆H₁₂N]⁺ | Cleavage of N1-C4' bond (4-methylpiperidine fragment) |

| 84 | [C₅H₁₀N]⁺ | Cleavage of N1-C4' bond (piperidine fragment) |

Conclusion

This guide presents a detailed, predictive spectroscopic profile for this compound based on established principles and data from analogous structures. The predicted NMR spectra provide a clear roadmap for assigning proton and carbon signals, while the IR analysis identifies key functional group vibrations. The mass spectrometry section outlines the expected molecular weight and the most probable fragmentation patterns, which are crucial for structural confirmation. By grounding these predictions in the causality of chemical structure and spectroscopic principles, this document serves as a valuable resource for scientists working on the synthesis, identification, and application of this and related N-heterocyclic compounds, providing a robust framework for interpreting empirical data once it is acquired.

References

- BenchChem. (2025).

-

Chinelatto, M. A., Agnelli, J. A. M., & Canevarolo, S. V. (2014). Synthesis and Characterization of Copolymers from Hindered Amines and Vinyl Monomers. ResearchGate. [Link]

-

PubChem. (n.d.). 1,4'-Bipiperidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Krishnakumar, V., & John Xavier, R. (2004). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of piperine. ResearchGate. Retrieved from [Link]

Sources

- 1. 4-METHYL-1,4''-BIPIPERIDINE [m.chemicalbook.com]

- 2. This compound | 116797-02-5 [sigmaaldrich.com]

- 3. 4-Methylpiperidine(626-58-4) 1H NMR [m.chemicalbook.com]

- 4. 1,4'-Bipiperidine | C10H20N2 | CID 78607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Methylpiperidine(626-58-4) 13C NMR [m.chemicalbook.com]

- 6. 4-Piperidinopiperidine(4897-50-1) 13C NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Piperidine(110-89-4) IR Spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Chemical Reactivity of the Tertiary Amine in 4-Methyl-1,4'-bipiperidine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the tertiary amine moiety in 4-Methyl-1,4'-bipiperidine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic and steric properties conferred by its bipiperidine scaffold. This document delves into the fundamental aspects of its reactivity, including basicity, nucleophilicity, and susceptibility to oxidation. Detailed experimental protocols for key chemical transformations such as quaternization and N-oxide formation are provided, supported by mechanistic insights and practical considerations for reaction optimization. Furthermore, the influence of the molecule's conformational dynamics on its reactivity is explored. This guide is intended to serve as a valuable resource for researchers leveraging this compound in novel synthetic endeavors and drug discovery programs.

Introduction: The Strategic Importance of the this compound Scaffold

The this compound scaffold has emerged as a privileged motif in the design of biologically active molecules and functional materials.[1][2] Its rigid, yet conformationally flexible, bicyclic structure provides a three-dimensional framework that can be strategically functionalized to modulate physicochemical properties and biological interactions. At the heart of its chemical utility lies the tertiary amine located on the 1'-position of the bipiperidine ring system. The reactivity of this nitrogen atom dictates the molecule's behavior in a wide range of chemical transformations, making a thorough understanding of its properties essential for its effective application. This guide will provide an in-depth exploration of the chemical reactivity of this key functional group.

Fundamental Physicochemical Properties of the Tertiary Amine

The reactivity of the tertiary amine in this compound is governed by a combination of its electronic and steric environment.

Basicity and pKa

The basicity of the tertiary amine is a critical parameter influencing its behavior in both chemical reactions and biological systems. The lone pair of electrons on the nitrogen atom can readily accept a proton, making it a Brønsted-Lowry base. The pKa of the conjugate acid of this compound is a quantitative measure of this basicity.

Table 1: Comparison of pKa Values of Relevant Piperidine Derivatives

| Compound | pKa (Conjugate Acid) | Reference(s) |

| N-Methylpiperidine | 10.08 (at 25°C) | [2][3][4][5][6] |

| 1'-Methyl-1,4'-bipiperidine | 9.56 (Predicted) | [7] |

| tert-Butyl [1,4'-Bipiperidine]-4-carboxylate | 10.31 (Predicted) | [8] |

This basicity has significant implications for its use in synthesis, where it can act as a proton scavenger or a basic catalyst. In a biological context, the protonation state of the amine at physiological pH will influence its solubility, membrane permeability, and interaction with biological targets.

Nucleophilicity

The lone pair of electrons on the tertiary nitrogen atom also imparts nucleophilic character to the molecule, enabling it to attack electron-deficient centers. This property is fundamental to reactions such as alkylation (quaternization). The nucleophilicity of the amine is influenced by:

-

Inductive Effects: The methyl group and the piperidine ring attached to the nitrogen are electron-donating, increasing the electron density on the nitrogen and enhancing its nucleophilicity.

-

Steric Hindrance: The bulky bipiperidine framework can sterically hinder the approach of electrophiles to the nitrogen atom. The conformational flexibility of the piperidine rings plays a crucial role in modulating this steric hindrance.[4] A conformational analysis suggests that the piperidine rings will adopt chair conformations to minimize steric strain.[4]

The interplay of these electronic and steric factors determines the overall nucleophilic reactivity of the tertiary amine in this compound.

Key Chemical Transformations of the Tertiary Amine

The tertiary amine in this compound undergoes a variety of important chemical reactions, which are central to its application in synthesis.

Quaternization: Formation of Quaternary Ammonium Salts

Quaternization is a fundamental reaction of tertiary amines, involving the alkylation of the nitrogen atom to form a quaternary ammonium salt.[9] This transformation is valuable for introducing a permanent positive charge into the molecule, which can be useful for modulating solubility, directing biological activity, or creating ionic liquids.

Caption: General scheme for the quaternization of this compound.

This protocol describes a general procedure for the synthesis of the N-methyl quaternary ammonium iodide salt of this compound.

Materials:

-

This compound

-

Methyl Iodide (CH₃I)

-

Acetonitrile (CH₃CN), anhydrous

-

Diethyl ether ((C₂H₅)₂O), anhydrous

-

Round-bottom flask equipped with a magnetic stir bar

-

Septum and nitrogen inlet

-

Syringe

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in anhydrous acetonitrile (10-20 mL per gram of substrate).

-

Addition of Alkylating Agent: While stirring the solution at room temperature, add methyl iodide (1.1-1.5 eq.) dropwise via syringe. Caution: Methyl iodide is toxic and should be handled in a well-ventilated fume hood.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Product Isolation:

-

If a precipitate forms during the reaction, collect the solid product by vacuum filtration. Wash the solid with a small amount of cold diethyl ether and dry under vacuum.

-

If no precipitate forms, the product can often be precipitated by the slow addition of diethyl ether to the reaction mixture until the solution becomes turbid. The resulting solid is then collected by vacuum filtration, washed with diethyl ether, and dried under vacuum.

-

Causality Behind Experimental Choices:

-

Solvent: Acetonitrile is a common polar aprotic solvent for quaternization reactions as it effectively solvates the starting materials and the resulting ionic product.[9]

-

Stoichiometry: A slight excess of the alkylating agent is used to ensure complete conversion of the tertiary amine.[10]

-

Inert Atmosphere: A nitrogen atmosphere is used to prevent the reaction of the amine with atmospheric moisture and carbon dioxide.

N-Oxide Formation: Oxidation of the Tertiary Amine

The tertiary amine in this compound can be oxidized to the corresponding N-oxide.[11] N-oxides are important intermediates in organic synthesis and can also serve as prodrugs in medicinal chemistry, as they can be reduced back to the parent amine in vivo.[12]

Caption: General scheme for the N-oxide formation of this compound.

This protocol outlines a general procedure for the synthesis of the N-oxide of this compound using m-CPBA.

Materials:

-

This compound

-

m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask equipped with a magnetic stir bar

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 eq.) in anhydrous dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Addition of Oxidizing Agent: Add m-CPBA (1.1-1.3 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up:

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-oxide.

-

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

-

Oxidizing Agent: m-CPBA is a widely used and effective reagent for the oxidation of tertiary amines to N-oxides due to its electrophilic oxygen atom.[13]

-

Temperature Control: The reaction is initiated at 0 °C to control the exothermic nature of the oxidation.

-

Aqueous Work-up: The basic wash with sodium bicarbonate is crucial for removing the acidic byproduct, m-chlorobenzoic acid, which simplifies the purification of the N-oxide product.

Role in Catalysis

Tertiary amines, including piperidine derivatives, are frequently employed as catalysts in a variety of organic transformations.[9][14] The tertiary amine in this compound can function as a Brønsted base catalyst by deprotonating a substrate, or as a Lewis base catalyst by donating its lone pair of electrons to an electrophile. Bipiperidine-based ligands have also been utilized in transition metal catalysis, where they can coordinate to the metal center and influence the catalyst's activity and selectivity.[8]

Caption: Generalized workflow for catalysis involving a tertiary amine.

Applications in Drug Discovery and Development

The this compound scaffold is a valuable component in the design of novel therapeutic agents. Its incorporation into a molecule can influence its pharmacokinetic and pharmacodynamic properties. For instance, 1,4'-bipiperidine derivatives have been investigated as intermediates in the synthesis of various active pharmaceutical ingredients (APIs).[5][7][15] The tertiary amine can serve as a handle for further functionalization to optimize binding to biological targets or to improve drug-like properties such as solubility and metabolic stability.

Conclusion

The tertiary amine in this compound exhibits a rich and versatile chemical reactivity that is central to its utility in organic synthesis and medicinal chemistry. Its well-defined basicity and nucleophilicity allow for predictable transformations such as quaternization and N-oxide formation. The steric and electronic environment of the amine, influenced by the bipiperidine framework, provides opportunities for fine-tuning its reactivity. The detailed protocols and mechanistic discussions provided in this guide are intended to empower researchers to effectively utilize this valuable building block in their synthetic endeavors, ultimately contributing to the advancement of chemical and pharmaceutical sciences.

References

-

N-Methylpiperidine CAS 626-67-5 wiki. Guidechem.

-

1-Methylpiperidine. ChemBK.

-

N-Methylpiperidine CAS#: 626-67-5. ChemicalBook.

-

Application Note: Protocol for N-Alkylation (Quaternization) of (1,4-Dimethylpiperazin-2-yl)methanol. Benchchem.

-

The Versatility of 4-Methylpiperidine in Chemical Synthesis & Research. Autech Industry.

-

N-methylpiperidine. Wikidata.

-

Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. ACS Publications.

-

1,4'-Bipiperidine, 1'-methyl-. ChemicalBook.

-

N-oxides of pyridylmethylpiperazine and -piperidine derivatives. Google Patents.

-

N-oxides as prodrugs of piperazine and piperidine derivatives. Google Patents.

-

[1,4'-Bipiperidine]-4-carboxylic acid, 1,1-dimethylethyl ester. ChemicalBook.

-

Synthesis of 3-substituted 1,4'-bipiperidine... ResearchGate.

-

Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. PubMed.

-

Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives. MDPI.

-

The Role of Bipyridine Ligands in Modern Catalysis. Autech Industry.

-

2,2'-Bipiperidine. Chem-Impex.

-

N-Methylpiperidine. ChemicalBook.

-

Medicinal Chemistry of Drugs with N-Oxide Functionalities. PMC - PubMed Central.

-

N-oxides as prodrugs of piperazine and piperidine derivatives. Google Patents.

-

Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron. ResearchGate.

-

Method for preparing n-alkyl-piperazines. Google Patents.

-

A General and Convenient Synthesis of N-Aryl Piperazines. ResearchGate.

-

Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications.

-

4-Methyl-1,4''-bipiperidine. Huateng Pharma.

-

This compound. PubChem.

-

1,4'-Bipiperidine. PubChem.

-

An Efficient Oxidation of 1,4-Dihydropyridines by Hydrogen Peroxide in the Presence of Copper(II) Chlorideat at Room Temperature. Oriental Journal of Chemistry.

-

Enantioselective Allylation of Stereogenic Nitrogen Centers. PMC - PubMed Central.

-

4-Substituted and 1,4-Disubstituted Piperidines. ResearchGate.

-

Determination of the pKa values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications.

-

Synthesis, characterization and cell selectivity of poly(quaternary ammonium chlorides): effect of the degree of quaternization and copolymer composition. RSC Publishing.

-

Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. ResearchGate.

-

Oxidation of Hantzsch 1,4-dihydropyridines of pharmacological significance by electrogenerated superoxide. PubMed.

-

Advances in radical peroxidation with hydroperoxides. Beilstein Journals.

-

Oxidation of N-acyl-pyrrolidines and -piperidines with lron(II)-hydrogen peroxide and an iron complex-molecular oxygen. ResearchGate.

-

Procedure for N-alkylation of Piperidine? ResearchGate.

-

4-Methylpiperidine. PubChem.

-

1'-Methyl-[1,4'-bipiperidine]-4-carboxylic acid. BLDpharm.

-

1'-Methyl-1,4'-bipiperidine. BLDpharm.

-

N-alkylated 1,4-dihydropyridines: new agents to overcome multidrug resistance. PubMed.

-

Synthesis and Kinetics of Highly Substituted Piperidines in the Presence of Tartaric Acid as a Catalyst. PubMed.

-

N-alkylation of 1, 4-dihydropyridine derivatives. ResearchGate.

-

N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. RSC Publishing.

-

Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. ResearchGate.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives [mdpi.com]

- 6. 1'-Methyl-1,4'-bipiperidine | C11H22N2 | CID 870793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US7662964B2 - Process for producing [1,4â²] bipiperidinyl-1â²-carbonyl chloride or hydrochloride thereof - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. US7750013B2 - N-oxides as prodrugs of piperazine and piperidine derivatives - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Methyl-1,4'-bipiperidine: Synthesis, Characterization, and Medicinal Chemistry Potential

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-1,4'-bipiperidine, a heterocyclic scaffold with significant potential in medicinal chemistry. While the specific discovery and developmental history of this compound are not extensively documented in publicly available literature, this guide delineates plausible and robust synthetic strategies for its preparation based on established chemical principles. We will delve into detailed, step-by-step protocols for the synthesis of this compound, including mechanistic insights and the rationale behind experimental choices. Furthermore, this guide will cover the characterization of the molecule, its physicochemical properties, and explore its potential as a valuable building block in the design of novel therapeutic agents. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage the unique structural features of the bipiperidine framework.

Introduction: The Bipiperidine Scaffold in Drug Discovery

The 1,4'-bipiperidine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules targeting a wide array of biological targets. Its conformational flexibility, coupled with the ability to present substituents in defined spatial orientations, makes it an attractive component for modulating protein-ligand interactions. The introduction of a methyl group at the 4-position of one of the piperidine rings, as in this compound, offers a subtle yet significant modification that can influence a compound's lipophilicity, metabolic stability, and binding affinity. This guide will provide the foundational knowledge for the synthesis and potential application of this intriguing molecule.

Synthetic Strategies for this compound

The synthesis of this compound can be approached through several well-established synthetic routes. The choice of a particular method may depend on the availability of starting materials, desired scale, and the need for specific stereochemical control. Two primary and highly effective strategies are reductive amination and N-alkylation.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound reveals two key disconnections, highlighting the primary synthetic strategies.

Caption: Retrosynthetic analysis of this compound.

Method 1: Reductive Amination

Reductive amination is a robust and widely used method for the formation of carbon-nitrogen bonds. In the context of synthesizing this compound, this one-pot reaction involves the condensation of a 4-piperidone derivative with 4-methylpiperidine to form an intermediate enamine or iminium ion, which is then reduced in situ to the desired bipiperidine.

The choice of a protected 4-piperidone, such as 1-Boc-4-piperidone, is crucial to prevent self-condensation and other side reactions. The protecting group can be removed in a subsequent step. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for reductive aminations due to its mildness and high selectivity for iminium ions over ketones, allowing for a one-pot procedure with minimal side-product formation.

Step 1: Synthesis of 1'-Boc-4-methyl-1,4'-bipiperidine

-

To a stirred solution of 1-Boc-4-piperidone (1.0 eq) and 4-methylpiperidine (1.2 eq) in anhydrous dichloromethane (DCM) at room temperature, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1'-Boc-4-methyl-1,4'-bipiperidine.

Step 2: Deprotection to this compound

-

Dissolve the purified 1'-Boc-4-methyl-1,4'-bipiperidine (1.0 eq) in a solution of hydrochloric acid in dioxane or a mixture of trifluoroacetic acid (TFA) in DCM.

-

Stir the solution at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in water and basify with a strong base (e.g., NaOH) to pH > 12.

-

Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.

Caption: Workflow for the synthesis of this compound via reductive amination.

Method 2: N-Alkylation

N-alkylation offers an alternative route, where a piperidine nitrogen acts as a nucleophile to displace a leaving group on a 4-substituted-4-methylpiperidine derivative. This method is straightforward but may require the synthesis of a suitable electrophile.

A common strategy involves the use of a 4-methylpiperidine derivative bearing a good leaving group, such as a tosylate or a halide, at the 1-position of the second piperidine ring. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the acid formed during the reaction and to deprotonate the nucleophilic piperidine.

Step 1: Synthesis of a Suitable Electrophile (e.g., 1-Tosyl-4-chloropiperidine)

This is a representative example; other electrophiles can be synthesized.

-

To a solution of 1-Boc-4-hydroxypiperidine in pyridine, add p-toluenesulfonyl chloride and stir at room temperature.

-

After workup, the resulting 1-Boc-4-tosyloxypiperidine is treated with a chloride source (e.g., lithium chloride in DMF) to afford 1-Boc-4-chloropiperidine via an SN2 reaction.

-

Deprotection of the Boc group as described in section 2.2.2 will yield 4-chloropiperidine hydrochloride.

Step 2: N-Alkylation of 4-Methylpiperidine

-

To a solution of 4-methylpiperidine (1.0 eq) and a non-nucleophilic base such as potassium carbonate or diisopropylethylamine (DIPEA) (2.0 eq) in a polar aprotic solvent like acetonitrile or DMF, add the 4-chloropiperidine hydrochloride (1.1 eq).

-

Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to obtain this compound.

Physicochemical Properties and Characterization

The successful synthesis of this compound should be confirmed by a suite of analytical techniques.

| Property | Predicted/Expected Value |

| Molecular Formula | C₁₁H₂₂N₂ |

| Molecular Weight | 182.31 g/mol |

| Appearance | Colorless to pale yellow oil or low melting solid |

| Boiling Point | Not readily available, expected to be >200 °C |

| Solubility | Soluble in most organic solvents |

| pKa | Expected to have two pKa values for the two nitrogen atoms, likely in the range of 9-11 |

Characterization Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group (a doublet), as well as complex multiplets for the piperidine ring protons.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the methyl carbon and the carbons of the two piperidine rings.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will likely show C-H stretching and bending vibrations, as well as C-N stretching bands.

Stereoisomerism

This compound possesses a chiral center at the 4-position of the methyl-substituted piperidine ring. Therefore, it can exist as a racemic mixture of two enantiomers, (R)-4-methyl-1,4'-bipiperidine and (S)-4-methyl-1,4'-bipiperidine.

Caption: Enantiomers of this compound.

For applications in drug development, the synthesis of enantiomerically pure forms may be necessary, which would require either a chiral resolution of the racemic mixture or an asymmetric synthesis.

Potential Applications in Medicinal Chemistry

The 1,4'-bipiperidine scaffold is a key component in a number of biologically active molecules. The introduction of a methyl group can serve to probe the steric and electronic requirements of a binding pocket. Potential therapeutic areas where this compound could serve as a valuable building block include:

-

Central Nervous System (CNS) Agents: The lipophilic nature of the bipiperidine scaffold often facilitates blood-brain barrier penetration.

-

Receptor Antagonists/Agonists: The two nitrogen atoms can act as hydrogen bond acceptors or be protonated to interact with acidic residues in receptor binding sites.

-

Enzyme Inhibitors: The rigid yet flexible structure can be elaborated with functional groups to target the active sites of enzymes.

Conclusion

This compound represents a valuable, yet underexplored, chemical entity with significant potential for the development of novel therapeutics. This guide has provided a detailed roadmap for its synthesis via robust and scalable methods, including reductive amination and N-alkylation. The elucidation of its chemical properties and stereochemical considerations provides a solid foundation for its application in medicinal chemistry. As the quest for novel drug candidates continues, the strategic use of such well-defined scaffolds will undoubtedly play a pivotal role in the future of drug discovery.

References

-

ChemBK. 1'-methyl-1,4'-bipiperidine-4-carboxylic acid. [Link][7]

-

ResearchGate. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link][8]

-

Google Patents. Process for preparing 4-methylenepiperidine or acid addition salt thereof. [10]

-

Google Patents. Preparation method for 4-methylenepiperidine or acid addition salt thereof. [11]

-

ResearchGate. Synthesis of 3-substituted 1,4'-bipiperidine... | Download Scientific Diagram. [Link][12]

Sources

- 1. This compound | C11H22N2 | CID 795715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Methyl-4,4'-bipiperidine | C11H22N2 | CID 7183041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Methyl-1,4''-bipiperidine | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 4. 1'-Methyl-1,4'-bipiperidine | C11H22N2 | CID 870793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Piperidine, 4-methyl- [webbook.nist.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. chembk.com [chembk.com]

- 8. researchgate.net [researchgate.net]

- 9. spectrabase.com [spectrabase.com]

- 10. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

- 11. WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 4-Methyl-1,4'-bipiperidine in Common Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Methyl-1,4'-bipiperidine, a key intermediate in pharmaceutical synthesis. In the absence of extensive published solubility data, this document outlines the predicted solubility profile based on the compound's physicochemical properties and provides a detailed, field-proven experimental protocol for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals to facilitate the effective use of this compound in various synthetic applications.

Introduction: The Significance of Solubility in Drug Development

The solubility of a chemical compound is a critical physical property that dictates its utility in a multitude of applications, particularly within the pharmaceutical industry. For a molecule like this compound, which serves as a building block in the synthesis of active pharmaceutical ingredients (APIs), understanding its solubility in various organic solvents is paramount. This knowledge informs crucial decisions in process development, including reaction solvent selection, purification strategies (such as crystallization), and formulation.

This compound, with the molecular formula C11H22N2 and a molecular weight of 182.31 g/mol , is a tertiary amine.[1] Its structure, featuring two piperidine rings and a methyl group, suggests a degree of lipophilicity. However, the presence of two nitrogen atoms also introduces the potential for hydrogen bonding, which can influence its solubility in polar solvents. This dual character makes a systematic evaluation of its solubility across a spectrum of solvents essential.

Predicted Solubility Profile of this compound

Based on the principle of "like dissolves like," we can predict the general solubility behavior of this compound. The molecule possesses both nonpolar (the hydrocarbon backbone of the piperidine rings and the methyl group) and polar (the nitrogen atoms) characteristics.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The significant hydrocarbon content of the molecule suggests that it will likely exhibit good solubility in nonpolar solvents.

-

Polar Aprotic Solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate): These solvents are capable of dipole-dipole interactions and are expected to be effective at solvating this compound.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): While the nitrogen atoms can act as hydrogen bond acceptors, the overall nonpolar character of the molecule may limit its solubility in highly polar protic solvents like water. However, it is expected to be more soluble in alcohols like methanol and ethanol compared to water. The solubility of amines in aqueous solutions can be significantly affected by pH, with increased solubility in acidic conditions due to the formation of a more polar ammonium salt.

It is important to note that a related compound, 1'-Methyl-[1,4'-bipiperidine]-4-carboxylic acid, has been reported to have low solubility in organic solvents.[2] The presence of the carboxylic acid group in this related compound significantly alters its polarity and hydrogen bonding capabilities, making direct comparisons of solubility challenging.

The following table summarizes the predicted solubility of this compound in a range of common organic solvents. These predictions are qualitative and should be confirmed by empirical testing.

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | High | Dominated by van der Waals forces, favorable for the nonpolar hydrocarbon structure. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetone, Acetonitrile (ACN) | High to Moderate | Solvents can engage in dipole-dipole interactions with the polar C-N bonds. |